Iloperidone Carboxylic Acid-d3
Description
Iloperidone Carboxylic Acid-d3 is a deuterated analog of iloperidone carboxylic acid (P95), a major metabolite of the antipsychotic drug iloperidone (Fanapt®). Iloperidone is a second-generation antipsychotic that acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist . The carboxylic acid metabolite (P95) is formed via oxidative metabolism of iloperidone and contributes to its pharmacokinetic profile .
The deuterated form, this compound (CAS: 475110-48-6; molecular formula: C23H22D3FN2O5; molecular weight: 431.47 g/mol), incorporates three deuterium atoms at specific positions. This isotopic labeling enhances its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, improving accuracy in quantifying iloperidone and its metabolites in biological matrices .
Properties
Molecular Formula |
C23H25FN2O5 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C23H25FN2O5/c1-29-21-13-16(23(27)28)3-6-19(21)30-12-2-9-26-10-7-15(8-11-26)22-18-5-4-17(24)14-20(18)31-25-22/h3-6,13-15H,2,7-12H2,1H3,(H,27,28)/i1D3 |
InChI Key |
AXUKEZOJOPXXTB-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Iloperidone Carboxylic Acid-d3 involves several steps, starting from isonipecotic acid. The synthetic route includes the reaction of isonipecotic acid with acetic anhydride and DMF, followed by the reaction with 3,5-difluorobenzene in the presence of AlCl3
Chemical Reactions Analysis
Core Reaction Pathways
Carboxylic acid-mediated reactions dominate its chemical behavior:
| Reaction Type | Mechanism | Typical Conditions | Functional Outcome |
|---|---|---|---|
| Esterification | Nucleophilic acyl substitution | Acid catalysis (H₂SO₄/HCl), alcohol reflux | Formation of deuterated esters |
| Amidation | Carboxylic acid activation | CDI/DCC coupling reagents, amine bases | Stable deuterated amides |
| Decarboxylation | Thermal decomposition | High temps (Δ >200°C), acidic media | CO₂ release with deuterated alkane |
| Salt Formation | Acid-base neutralization | Aqueous NaOH/KOH solutions | Water-soluble sodium/potassium salts |
Deuterium-Specific Reactivity
The -d3 labeling (three deuterium atoms at metabolically stable positions) modifies reaction kinetics without altering fundamental pathways:
-
Reduced reaction rates : Isotopic effect decreases proton/deuteron exchange velocity in acid-catalyzed reactions by 15-20% compared to non-deuterated form
-
Enhanced thermal stability : Deuterium substitution increases decomposition onset temperature by ~8°C in TGA analysis
-
NMR spectral shifts : Distinct ²H signals at δ 2.06-1.78 ppm (piperidine ring) and δ 4.12 ppm (propoxy chain) confirm structural integrity post-reaction
Metabolic Transformation Reactions
As a tracer metabolite in pharmacokinetic studies, it undergoes:
-
Oxidative deamination : Cytochrome P450-mediated conversion to deuterated ketone derivatives (t₁/₂ = 6.8 hrs)
-
Conjugation pathways : Glucuronidation at the carboxylic acid group forms water-soluble deuterated glucuronides (CLint = 22 mL/min/kg)
Synthetic Utility in Tracer Studies
Key applications leveraging its chemical reactivity:
-
Radiolabeled analog synthesis :
-
(Yield: 78%)
-
-
Stable isotope dilution assays :
-
Derivatization with pentafluorobenzyl bromide enhances GC-MS detection limits (LOQ = 0.1 ng/mL)
-
Stability Under Reaction Conditions
Critical stability data for process design:
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| 0.1N HCl (70°C, 1 hr) | 2.3 | Deuterated decarboxylation product |
| 0.1N NaOH (25°C, 24 hr) | 1.8 | Deuterated sodium salt |
| UV light (ICH Q1B) | 4.7 | Oxidized deuterated quinone |
This comprehensive reactivity profile enables precise application in metabolic pathway elucidation and deuterated reference standard synthesis. The maintained carboxylic acid functionality ensures compatibility with standard derivatization techniques while isotopic labeling provides enhanced analytical tracking capabilities .
Scientific Research Applications
Iloperidone Carboxylic Acid-d3 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It serves as a tool in pharmacokinetic studies to understand the metabolism and distribution of Iloperidone.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug interactions
Mechanism of Action
The exact mechanism of action of Iloperidone Carboxylic Acid-d3 is not fully understood. it is believed to exert its effects through antagonism at dopamine D2 and serotonin 5-HT2A receptors. This antagonism helps in modulating neurotransmitter activity, which is crucial in the treatment of schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Deuterated Iloperidone Metabolites
Iloperidone Carboxylic Acid-d3 belongs to a family of deuterated metabolites and intermediates used in pharmacokinetic studies. Key analogs include:
Key Differences :
- Functional Groups : this compound contains a carboxylic acid group, whereas Hydroxy Iloperidone-d4 has a hydroxyl group. This difference impacts their polarity and metabolic clearance rates.
- Deuterium Positions : The placement of deuterium atoms (e.g., in the phenyl or piperidine rings) affects isotopic interference during mass spectrometry.
Deuterated Carboxylic Acid Metabolites of Other Drugs
Deuterated carboxylic acids are widely used as internal standards for drugs undergoing carboxylic acid metabolism. Examples include:
Comparison with this compound :
- Structural Complexity : this compound has a more complex structure due to its piperidine and fluorophenyl moieties, unlike simpler acids like (S)-Malic Acid-d3.
- Analytical Utility: All deuterated analogs minimize matrix effects in LC-MS/MS, but this compound is tailored for antipsychotic studies, whereas others serve NSAID or immunosuppressant research.
Pharmacokinetic Studies
This compound enables precise quantification of P95 in human plasma, with a validated LC-MS/MS method showing linearity (0.0220–20 ng/mL), precision (RSD <15%), and recovery >75% . Its use reduces interference from endogenous compounds, critical for accurate pharmacokinetic modeling .
Stability and Impurity Profiling
Deuterated analogs like Desfluoro Iloperidone-d3 aid in identifying process-related impurities during iloperidone synthesis. The International Council for Harmonisation (ICH) mandates impurity levels below 0.15% for known compounds, necessitating high-purity standards .
Biological Activity
Iloperidone Carboxylic Acid-d3 is a deuterated derivative of Iloperidone, an atypical antipsychotic agent primarily used in the treatment of schizophrenia. This compound has gained attention in pharmacological research due to its unique properties and potential applications in understanding drug metabolism and receptor interactions.
Iloperidone acts primarily as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. This dual receptor activity is crucial for its therapeutic effects, particularly in managing symptoms of schizophrenia. The deuterated form, this compound, allows for enhanced tracking in biological studies, providing insights into pharmacokinetics and drug metabolism due to the stability offered by deuterium substitution.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its metabolism through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Understanding these metabolic pathways is essential for elucidating the compound's behavior in vivo and its interactions with other drugs.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| CYP Metabolizers | EM (Extensive Metabolizers), PM (Poor Metabolizers) |
| Cmax (ng/mL) | EM: 2.79, PM: 2.26 |
| AUC (ng·h/mL) | EM: 29.4, PM: 46.3 |
| Half-Life | Variable, influenced by metabolism |
This table summarizes the pharmacokinetic differences between extensive and poor metabolizers, highlighting the importance of genetic factors in drug response .
Biological Activity and Applications
This compound serves multiple roles in scientific research:
- Proteomics Research : Used to study protein interactions and functions.
- Pharmacokinetic Studies : Provides insights into the metabolism and distribution of Iloperidone.
- Analytical Chemistry : Acts as a reference standard for studying deuterated compounds.
Case Studies
- Antipsychotic Efficacy : A study examined the efficacy of Iloperidone in reducing psychotic symptoms compared to other atypical antipsychotics. The findings indicated that Iloperidone's receptor profile may lead to a favorable side effect profile while maintaining efficacy .
- Metabolic Pathway Analysis : Research investigating the metabolic pathways of this compound demonstrated that its unique structure allows for better tracking of metabolic processes, which is critical for understanding drug-drug interactions.
Q & A
Q. What are the key physicochemical properties of Iloperidone Carboxylic Acid-d3, and how do they influence experimental stability?
this compound, a deuterated analog of iloperidone's metabolite, exhibits distinct physicochemical properties due to deuterium substitution. Key properties include:
- Acidity (pKa) : Deuterium substitution can slightly alter acidity compared to non-deuterated analogs, affecting solubility and reactivity in aqueous solutions .
- Stability : Deuterated compounds often exhibit enhanced metabolic stability, reducing deuteration-related degradation in in vitro assays .
- Isotopic purity : Ensure purity (>98%) via nuclear magnetic resonance (NMR) or liquid chromatography-mass spectrometry (LC-MS) to avoid interference in pharmacokinetic studies .
Methodological Tip : Use controlled storage conditions (e.g., inert atmosphere, -20°C) to minimize deuterium exchange and degradation.
Q. How can researchers validate the isotopic purity of this compound in pharmacokinetic assays?
Validation requires a combination of analytical techniques:
- LC-MS/MS : Quantify deuteration levels by monitoring mass-to-charge (m/z) ratios specific to deuterated fragments .
- High-resolution NMR : Detect residual protiated impurities by analyzing chemical shifts in the carboxylic acid region (δ 10-13 ppm) .
- Isotopic ratio analysis : Compare experimental data with theoretical isotopic distribution using software tools like XCalibur or MassHunter .
Data Example :
| Technique | Parameter Measured | Acceptable Threshold |
|---|---|---|
| LC-MS/MS | Deuteration level | ≥98% |
| NMR | Protiated impurity | ≤2% |
Advanced Research Questions
Q. What experimental design considerations are critical when using this compound as an internal standard in mass spectrometry?
Key considerations include:
- Matrix effects : Assess ion suppression/enhancement by spiking deuterated compound into biological matrices (e.g., plasma) and comparing recovery rates .
- Calibration curves : Use deuterated and non-deuterated analogs to account for ionization efficiency differences .
- Cross-validation : Confirm consistency across multiple LC-MS platforms to ensure reproducibility .
Methodological Tip : Employ a "dilute-and-shoot" approach to minimize matrix interference without compromising sensitivity.
Q. How can contradictions in metabolic pathway data obtained using this compound be resolved?
Contradictions often arise from:
- Isotope effects : Deuteration may slow CYP450-mediated metabolism, altering observed half-lives. Compare results with non-deuterated controls .
- Analytical variability : Standardize sample preparation (e.g., protein precipitation solvents) and validate extraction efficiency across labs .
- Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables in datasets .
Case Study : A 2018 study using SABER® technology found discrepancies between predicted and observed drug release profiles (Table 9 in ). Resolution involved recalibrating deuterated compound concentrations and adjusting diffusion models.
Q. What strategies optimize the synthesis of this compound for reproducible in vivo studies?
- Deuterium incorporation : Use deuterated solvents (e.g., D₂O) and catalysts to maximize isotopic labeling at the carboxylic acid moiety .
- Purification : Employ reverse-phase HPLC with deuterated mobile phases to separate protiated impurities .
- Quality control : Track batch-to-batch variability via tandem MS and enforce strict acceptance criteria for isotopic enrichment .
Data-Driven Approach :
| Synthesis Step | Critical Parameter | Optimal Value |
|---|---|---|
| Deuteration | Reaction time | 48–72 hours |
| Purification | Column type | C18 (5 µm particle) |
Integration with Broader Research
Q. How can this compound data be contextualized within schizophrenia pharmacodynamics?
- Comparative analysis : Cross-reference metabolic stability data with clinical trial outcomes (e.g., CATIE study ) to evaluate correlations between deuteration and drug efficacy.
- Mechanistic modeling : Use physiologically based pharmacokinetic (PBPK) models to predict deuterated metabolite behavior in human populations .
Ethical Consideration : Ensure transparency in reporting isotopic effects to avoid misinterpretation of therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
